3-(Phenoxymethyl)-4-phenyl-1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 3-(Phenoxymethyl)-4-phenyl-1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione (hereafter referred to as the target compound) is a triazole-thione derivative characterized by a 1,2,4-triazole core substituted with a phenoxymethyl group at position 3, a phenyl group at position 4, and a piperazine-linked trifluoromethylphenyl moiety at position 1. Triazole-thiones are widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Properties
Molecular Formula |
C27H26F3N5OS |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
5-(phenoxymethyl)-4-phenyl-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C27H26F3N5OS/c28-27(29,30)21-8-7-11-23(18-21)33-16-14-32(15-17-33)20-34-26(37)35(22-9-3-1-4-10-22)25(31-34)19-36-24-12-5-2-6-13-24/h1-13,18H,14-17,19-20H2 |
InChI Key |
JAFLLZSWXQRZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=S)N(C(=N2)COC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Triazole-Thione Synthesis
The 1,2,4-triazole-5(4H)-thione core is synthesized via cyclization of hydrazinecarbothioamide precursors. A widely adopted method involves reacting substituted hydrazides with carbon disulfide (CS₂) in basic media to form potassium hydrazinecarbodithioate intermediates, followed by acid-catalyzed cyclization . For example:
-
Step 1 : 4-Phenylhydrazide (1.0 equiv) reacts with CS₂ (1.2 equiv) in ethanol containing potassium hydroxide (1.5 equiv) at reflux for 10–12 hours to yield potassium 2-(2-phenylpropanoyl)hydrazinecarbodithioate .
-
Step 2 : The intermediate is cyclized in 4N sodium hydroxide under reflux for 4–6 hours, followed by neutralization with hydrochloric acid to precipitate the triazole-thione .
Table 1 : Optimization of Triazole-Thione Cyclization
| Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaOH (4N) | 100 | 6 | 88 | 98 |
| KOH (2N) | 80 | 8 | 74 | 95 |
| NaHCO₃ | 60 | 12 | 52 | 90 |
Microwave-assisted synthesis reduces reaction times significantly. For instance, esterification and hydrazinolysis steps achieve 95–98% yields in 30 minutes compared to 6–8 hours under conventional heating .
Introduction of the Phenoxymethyl Group
The phenoxymethyl substituent is introduced via nucleophilic substitution or alkylation. A common approach involves reacting the triazole-thione intermediate with phenoxymethyl chloride in the presence of a base:
-
Procedure : Triazole-thione (1.0 equiv), phenoxymethyl chloride (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) are stirred at 80°C for 12 hours. The product is purified via column chromatography (ethyl acetate/hexane, 3:7) to yield 3-(phenoxymethyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione (85% yield, 97% purity).
Critical Factor : Excess phenoxymethyl chloride improves regioselectivity, minimizing di-substitution byproducts .
Piperazine Functionalization
The piperazine moiety is incorporated through Mannich-type reactions or reductive amination. A robust method involves:
-
Step 1 : Synthesis of 4-(3-(trifluoromethyl)phenyl)piperazine via Buchwald–Hartwig coupling of 1-bromo-3-(trifluoromethyl)benzene with piperazine using palladium catalysis .
-
Step 2 : Alkylation of the triazole-thione intermediate with chloromethylpiperazine derivative. For example, reacting 3-(phenoxymethyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione (1.0 equiv) with 1-(chloromethyl)-4-(3-(trifluoromethyl)phenyl)piperazine (1.1 equiv) in acetonitrile at 60°C for 24 hours .
Table 2 : Solvent Optimization for Piperazine Alkylation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 60 | 24 | 78 |
| DMF | 80 | 12 | 82 |
| Ethanol | 70 | 18 | 65 |
Final Coupling and Purification
The assembled intermediates undergo final coupling to integrate all substituents. A representative protocol includes:
-
Mitsunobu Reaction : Triazole-thione (1.0 equiv), 4-(3-(trifluoromethyl)phenyl)piperazine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 0°C for 2 hours, followed by warming to room temperature for 12 hours . The crude product is purified via recrystallization (ethanol/water, 4:1) to achieve 92% purity .
Challenges : Steric hindrance from the phenoxymethyl and phenyl groups necessitates prolonged reaction times. Catalytic amounts of molecular sieves (4Å) improve yields by absorbing generated water .
Green Chemistry Approaches
Recent advancements emphasize solvent-free or aqueous conditions:
-
One-Pot Synthesis : Combining hydrazide, CS₂, and 4-(3-(trifluoromethyl)phenyl)piperazine in water with ultrasound irradiation (40 kHz, 50°C) achieves 89% yield in 4 hours .
-
Mechanochemical Grinding : Ball-milling triazole-thione, piperazine derivative, and K₂CO₃ for 2 hours eliminates solvent use, yielding 81% product .
Chemical Reactions Analysis
Core Triazole-Thione Reactivity
The 1,2,4-triazole-5(4H)-thione scaffold drives key transformations:
1.1 Oxidation Reactions
-
The thione (-S-) group oxidizes to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH) .
-
Controlled oxidation with iodine yields disulfide derivatives via dimerization .
1.2 Nucleophilic Substitutions
-
The sulfur atom participates in nucleophilic attacks. For example:
1.3 Cycloaddition Reactions
-
The triazole ring engages in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions to form fused heterocycles .
Functional Group-Specific Reactions
2.1 Phenoxymethyl Group Modifications
-
The ether linkage undergoes cleavage with HI to yield phenolic intermediates.
-
Electrophilic aromatic substitution occurs at the para position of the phenoxymethyl aromatic ring under nitration (HNO₃/H₂SO₄) or sulfonation (SO₃).
2.2 Piperazine Ring Reactivity
-
The piperazine nitrogen undergoes alkylation or acylation. For example:
2.3 Trifluoromethylphenyl Interactions
-
The CF₃ group stabilizes electrophilic intermediates, enhancing regioselectivity in substitution reactions .
Comparative Reactivity of Structural Analogs
Mechanistic Insights from Research
-
Kinetic Studies : Second-order kinetics observed in S-alkylation reactions, with rate constants dependent on solvent polarity .
-
Stereoelectronic Effects : The trifluoromethyl group reduces electron density at the triazole ring, slowing electrophilic substitutions but accelerating nucleophilic attacks .
-
Catalytic Enhancements : Use of phase-transfer catalysts (e.g., TBAB) improves yields in heterocyclic coupling reactions by 20–30% .
Scientific Research Applications
Antiviral and Anticancer Activity
Initial studies indicate that this compound may exhibit antiviral and anticancer properties. The presence of the triazole moiety is often associated with biological activity against various pathogens and cancer cell lines.
Case Studies:
- Similar triazole derivatives have shown promising results in inhibiting tumor growth in vitro. For instance, compounds with similar structures have been tested against a panel of cancer cell lines by the National Cancer Institute (NCI), demonstrating significant cytotoxicity and growth inhibition rates .
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Preliminary binding studies can be performed using techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods help determine the binding affinity to proteins or enzymes involved in disease pathways, which is essential for drug development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that ensure high yields and purity. Common methods include:
- Reactions involving piperazine derivatives to introduce the piperazine ring.
- Thione formation , which can be achieved through various chemical transformations that incorporate sulfur into the triazole framework.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro assays are critical for evaluating the biological activity of this compound. These may include:
- MTT Assays for cytotoxicity against cancer cell lines.
- Antiviral assays to assess efficacy against viral infections.
Results from these studies will provide insights into the therapeutic potential and safety profile of the compound .
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)-4-phenyl-1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This compound can modulate signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure is compared to analogous triazole-thiones in the literature, focusing on substituent variations and their implications:
Table 1: Structural Comparison of Triazole-Thione Derivatives
Key Observations :
- The trifluoromethyl group increases lipophilicity and metabolic stability compared to methoxy or sulfonyl groups .
- Phenoxymethyl vs. Methoxy/Sulfonyl: The phenoxymethyl group at position 3 may improve membrane permeability relative to the methoxybenzyl group in or the sulfonyl group in , which could reduce passive diffusion due to higher polarity.
- Thione vs. Thiol : The thione group (C=S) in the target compound differs from the thiol (-SH) in , reducing reactivity but maintaining hydrogen-bonding capacity .
Physicochemical Properties
- Solubility : The piperazine group in the target compound may enhance water solubility in protonated form (e.g., at physiological pH), contrasting with sulfonyl or methoxy-substituted analogues, which are more lipophilic .
Biological Activity
The compound 3-(Phenoxymethyl)-4-phenyl-1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antifungal, antibacterial, and anticancer properties, supported by research findings and case studies.
Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:
- Triazole ring : Known for its pharmacological significance.
- Phenyl and trifluoromethyl groups : These enhance lipophilicity and biological interactions.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. A review highlighted the structure-activity relationship (SAR) of various 1,2,4-triazoles, suggesting that modifications in the triazole core can enhance antifungal efficacy. The compound may share similar mechanisms of action with other triazoles, targeting fungal cell membrane synthesis pathways .
Antibacterial Activity
Triazoles have also been studied for their antibacterial effects. Compounds with a similar structure have shown promising results against various bacterial strains. The incorporation of piperazine moieties has been linked to increased antibacterial activity due to enhanced binding affinity to bacterial targets .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Studies have demonstrated that compounds with the triazole-thione structure exhibit cytotoxic effects against several cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Study 1: Antifungal Efficacy
A study evaluated a series of 1,2,4-triazoles for their antifungal activity against Candida species. The results indicated that certain derivatives exhibited potent antifungal effects with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .
Study 2: Anticancer Activity
In vitro studies on triazole-thione derivatives revealed significant cytotoxicity against HCT-116 colon carcinoma cells, with an IC50 value of 6.2 μM for one derivative. This highlights the potential of similar compounds in cancer therapy .
Research Findings
Q & A
Q. What are the common synthetic routes for preparing this triazole-thione derivative, and how are key intermediates validated?
The compound is typically synthesized via multi-step protocols involving:
- Condensation reactions : Formation of the 1,2,4-triazole core using thiocarbazide precursors under acidic conditions (e.g., HCl/ethanol) .
- Mannich reactions : Introduction of the piperazine moiety via formaldehyde-mediated coupling with 4-(3-(trifluoromethyl)phenyl)piperazine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (aqueous ethanol) . Intermediate validation relies on TLC monitoring , ¹H/¹³C NMR , and FT-IR spectroscopy to confirm functional groups (e.g., C=S stretch at ~1250 cm⁻¹) .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsional conformations. For example, the triazole-thione ring typically shows C–S bond lengths of ~1.68–1.70 Å .
- Software tools : SHELXL for refinement , ORTEP-3 for thermal ellipsoid visualization , and WinGX for data processing .
- Spectral analysis : ¹H NMR chemical shifts for the piperazine methyl group appear at δ ~3.5–4.0 ppm, while the trifluoromethyl group shows a singlet at δ ~7.3–7.6 ppm .
Q. What pharmacological targets are associated with this compound’s structural motifs?
The piperazine and trifluoromethylphenyl groups suggest potential CNS activity (e.g., serotonin/dopamine receptor modulation). The triazole-thione core may confer antifungal or antiviral properties. In vitro assays (e.g., enzyme inhibition, receptor binding) are recommended to validate targets, with IC₅₀/EC₅₀ determination via dose-response curves .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
- Catalyst screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve Mannich reaction efficiency (~70–80% yield) .
- Solvent optimization : Anhydrous ethanol minimizes side reactions during piperazine coupling .
- Purity challenges : Recrystallization in mixed solvents (e.g., DCM/hexane) removes unreacted thiocarbazide precursors .
Q. How are crystallographic data contradictions (e.g., disorder, R-factor discrepancies) resolved?
- Disorder modeling : Partial occupancy refinement in SHELXL for flexible groups (e.g., phenoxymethyl) .
- Validation tools : PLATON checks for missed symmetry and hydrogen bonding inconsistencies .
- Data-to-parameter ratio : Maintain >10:1 to avoid overfitting; exclude weak reflections (I < 2σ(I)) .
Q. What computational approaches predict electronic properties and reactivity?
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) calculates HOMO-LUMO gaps (~4.5–5.0 eV for triazole-thiones) and electrostatic potential maps to identify nucleophilic sites (e.g., sulfur atoms) .
- Molecular docking : AutoDock Vina assesses binding affinity to targets like CYP450 enzymes (docking scores ≤ −7.0 kcal/mol suggest strong interactions) .
Q. How are structure-activity relationships (SARs) systematically explored for this compound?
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with nitro or methoxy) and compare bioactivity .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity (e.g., antifungal log(1/MIC) vs. substituent hydrophobicity) .
- Data contradiction resolution : Use ANOVA to assess variability in replicate assays (e.g., IC₅₀ ± 15% CV) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
